molecular formula C22H39NO3 B584314 N-cis-octadec-9Z-enoyl-L-Homoserine lactone

N-cis-octadec-9Z-enoyl-L-Homoserine lactone

Cat. No.: B584314
M. Wt: 365.5 g/mol
InChI Key: PYEKBLYUYSJMKS-QJRAZLAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cis-octadec-9-enoyl-L-Homoserine lactone is a long-chain N-acyl homoserine lactone, which is a type of quorum sensing signaling molecule used by bacteria to regulate gene expression in response to cell density. This compound plays a crucial role in bacterial communication, influencing various phenotypes such as biofilm formation and virulence factor production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cis-octadec-9-enoyl-L-Homoserine lactone typically involves the coupling of a fatty acid with homoserine lactone. The process begins with the preparation of the fatty acid derivative, followed by its reaction with homoserine lactone under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of N-cis-octadec-9-enoyl-L-Homoserine lactone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: N-cis-octadec-9-enoyl-L-Homoserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo derivatives, saturated analogs, and various substituted lactones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-cis-octadec-9-enoyl-L-Homoserine lactone has a wide range of scientific research applications:

Mechanism of Action

N-cis-octadec-9-enoyl-L-Homoserine lactone exerts its effects through quorum sensing, a regulatory process where bacteria produce, release, and detect small diffusible signal molecules called autoinducers. The compound binds to transcriptional regulators of the LuxR family, leading to coordinated gene expression. This process influences various bacterial behaviors, including biofilm formation and virulence .

Comparison with Similar Compounds

  • N-butyryl-L-homoserine lactone
  • N-hexanoyl-L-homoserine lactone
  • N-octanoyl-L-homoserine lactone

Comparison: N-cis-octadec-9-enoyl-L-Homoserine lactone is unique due to its long-chain fatty acid component, which confers specific signal specificity through its affinity for LuxR family transcriptional regulators. This distinguishes it from shorter-chain N-acyl homoserine lactones, which may have different biological activities and signaling properties .

Properties

IUPAC Name

(Z)-N-[(3S)-2-oxooxolan-3-yl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20-18-19-26-22(20)25/h9-10,20H,2-8,11-19H2,1H3,(H,23,24)/b10-9-/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEKBLYUYSJMKS-QJRAZLAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of studying N-cis-octadec-9Z-enoyl-L-Homoserine lactone in the context of Aeromonas hydrophila?

A: Aeromonas hydrophila is a bacterium that can cause disease in humans and animals. It relies on a communication system called quorum sensing (QS) to regulate virulence factors. [] this compound is a known quorum sensing inhibitor (QSI). The research uses computational methods to investigate its potential to disrupt QS in A. hydrophila by targeting the AhyI protein, a key enzyme in the QS pathway. [] This research is significant because disrupting QS could offer new strategies for controlling A. hydrophila infections without relying solely on traditional antibiotics.

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